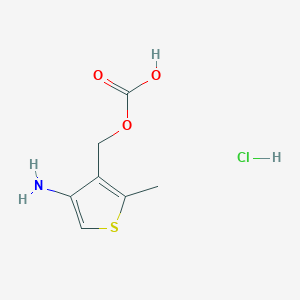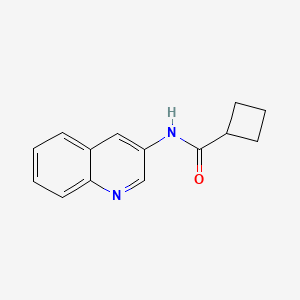
N-(Quinolin-3-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-3-yl)cyclobutanecarboxamide is a chemical compound with the molecular formula C₁₄H₁₄N₂O It is a member of the quinoline family, which is known for its diverse biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-yl)cyclobutanecarboxamide typically involves the reaction of quinoline derivatives with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the quinoline and cyclobutanecarboxylic acid. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions for higher yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(Quinolin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors
作用機序
The mechanism of action of N-(Quinolin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its pharmacological effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring.
Cyclobutanecarboxamide: Lacks the quinoline moiety.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring.
Uniqueness
N-(Quinolin-3-yl)cyclobutanecarboxamide is unique due to its combination of the quinoline ring and cyclobutanecarboxamide moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
606096-33-7 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-quinolin-3-ylcyclobutanecarboxamide |
InChI |
InChI=1S/C14H14N2O/c17-14(10-5-3-6-10)16-12-8-11-4-1-2-7-13(11)15-9-12/h1-2,4,7-10H,3,5-6H2,(H,16,17) |
InChIキー |
UGORQROWTKQFFS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


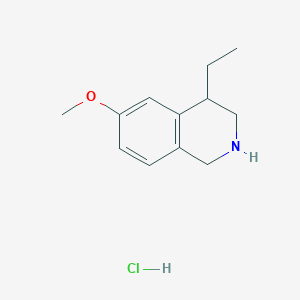
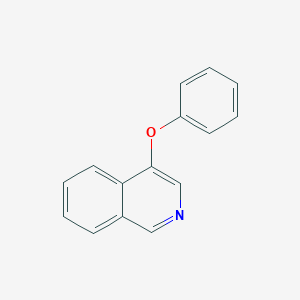
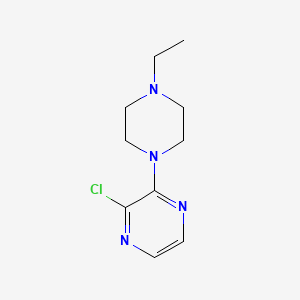
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

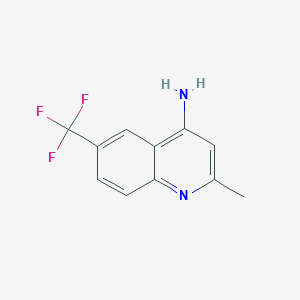
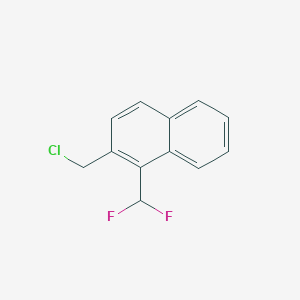
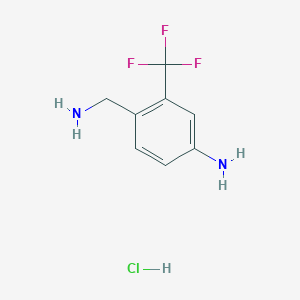
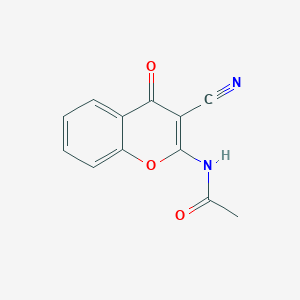
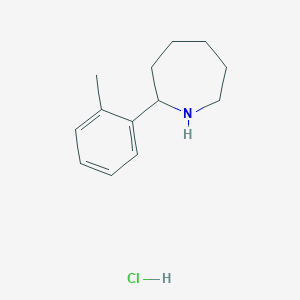

![6-Bromo-8-methoxyimidazo[1,5-a]pyridine](/img/structure/B15067581.png)
